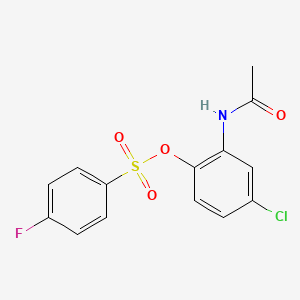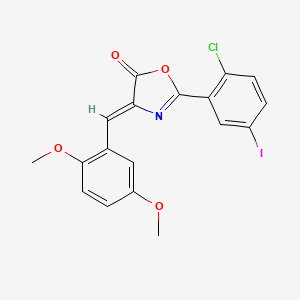![molecular formula C19H23NO2 B6032658 2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6032658.png)
2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione, also known as CCAP, is a chemical compound that has been widely studied for its potential use in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. CCAP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione is not fully understood, but it is believed to act as a voltage-gated calcium channel blocker, inhibiting the influx of calcium ions into cells. This can lead to a range of downstream effects, including changes in neurotransmitter release and cellular signaling pathways.
Biochemical and Physiological Effects:
2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione has been found to exhibit a range of biochemical and physiological effects, including inhibition of voltage-gated calcium channels, modulation of neurotransmitter release, and inhibition of cancer cell growth. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potentially useful compound for treating a range of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione in lab experiments is that it has a well-characterized chemical structure and has been extensively studied, making it easier to obtain and work with. However, one limitation is that it can be difficult to obtain pure 2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione, and the synthesis process can be time-consuming and expensive.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione. One area of interest is investigating its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Another area of interest is exploring its effects on other biological systems, such as the immune system and the endocrine system. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione and to optimize its synthesis and purification methods.
Synthesemethoden
2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione can be synthesized using a variety of methods, including the reaction of cyclohexylamine with 5-phenyl-1,3-cyclohexanedione in the presence of a catalyst such as p-toluenesulfonic acid. Other methods involve the use of different amines or cyclohexanediones as starting materials. The synthesis of 2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione typically involves multiple steps and requires careful purification to obtain a high yield of pure product.
Wissenschaftliche Forschungsanwendungen
2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione has been used in a range of scientific research applications, including studies of its effects on the nervous system, cardiovascular system, and cancer cells. One study found that 2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione inhibited the growth of breast cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Other studies have investigated the effects of 2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione on neurotransmitter release and synaptic transmission, with promising results.
Eigenschaften
IUPAC Name |
2-(cyclohexyliminomethyl)-3-hydroxy-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c21-18-11-15(14-7-3-1-4-8-14)12-19(22)17(18)13-20-16-9-5-2-6-10-16/h1,3-4,7-8,13,15-16,21H,2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTMFJNUPQCUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1-naphthyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6032580.png)
methanone](/img/structure/B6032588.png)
![methyl 3-{4-(3,4-dimethylbenzoyl)-6-[(3-methoxybenzyl)oxy]-2-oxo-1,4-diazepan-1-yl}propanoate](/img/structure/B6032590.png)
![4-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-1,4-oxazepane trifluoroacetate](/img/structure/B6032593.png)
![5-{[5-(4-methoxyphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6032602.png)
![N-methyl-1-(tetrahydro-2H-pyran-2-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6032610.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B6032612.png)


![3-chloro-N-{3-[(4-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B6032626.png)
![3-(4-chlorophenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6032650.png)
![N-ethyl-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6032663.png)
![4-[(2-hydroxybenzylidene)amino]-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6032669.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6032687.png)